N-(4-Bromo-2-iodo-5-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Bromo-2-iodo-5-nitrophenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of bromine, iodine, and nitro groups attached to a phenyl ring, which is further connected to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromo-2-iodo-5-nitrophenyl)acetamide typically involves multi-step reactions starting from commercially available precursors. One common method includes the nitration of a brominated phenyl compound followed by iodination and subsequent acetamidation. The reaction conditions often involve the use of strong acids for nitration, such as sulfuric acid and nitric acid, and halogenating agents like iodine and bromine for the halogenation steps. The final acetamidation step can be achieved using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the hazardous reagents and conditions safely.
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromo-2-iodo-5-nitrophenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the acetamide group, leading to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution.
Reduction: Common reducing agents include palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Major Products
Substitution: Products include azido or thiocyanato derivatives.
Reduction: The major product is the corresponding amine.
Oxidation: Products include carboxylic acids or other oxidized forms.
Scientific Research Applications
N-(4-Bromo-2-iodo-5-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of N-(4-Bromo-2-iodo-5-nitrophenyl)acetamide depends on its application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The presence of the nitro group can facilitate interactions with biological molecules through hydrogen bonding or electrostatic interactions. The bromine and iodine atoms can also participate in halogen bonding, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Bromo-2-nitrophenyl)acetamide
- N-(4-Iodo-2-nitrophenyl)acetamide
- N-(4-Bromo-2-iodophenyl)acetamide
Uniqueness
N-(4-Bromo-2-iodo-5-nitrophenyl)acetamide is unique due to the simultaneous presence of bromine, iodine, and nitro groups on the phenyl ring. This combination of substituents imparts distinct chemical reactivity and potential biological activity compared to similar compounds with fewer or different substituents.
Properties
CAS No. |
825631-67-2 |
---|---|
Molecular Formula |
C8H6BrIN2O3 |
Molecular Weight |
384.95 g/mol |
IUPAC Name |
N-(4-bromo-2-iodo-5-nitrophenyl)acetamide |
InChI |
InChI=1S/C8H6BrIN2O3/c1-4(13)11-7-3-8(12(14)15)5(9)2-6(7)10/h2-3H,1H3,(H,11,13) |
InChI Key |
UXWLGPUWVXLETC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1I)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.